![molecular formula C19H17Cl2NO2S B3020887 ethyl 4-(2,4-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate CAS No. 339098-13-4](/img/structure/B3020887.png)
ethyl 4-(2,4-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate
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Description
The compound ethyl 4-(2,4-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate is a derivative of benzothiazine, which is a heterocyclic compound containing nitrogen and sulfur atoms within a fused benzene and thiazine ring structure. This class of compounds is known for its potential pharmacological activities, including analgesic and anti-inflammatory properties.
Synthesis Analysis
The synthesis of benzothiazine derivatives often involves the alkylation of a sodium salt precursor with an alkyl halide in a solvent such as dimethyl sulfoxide (DMSO). For example, the alkylation of methyl 4-hydroxy-1-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate with ethyl iodide in DMSO leads to a mixture of 3-ethyl- and 4-ethoxy-substituted derivatives . Similarly, the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates involves a cyclocondensation reaction under ultrasound irradiation, which significantly reduces reaction times . These methods highlight the diverse synthetic routes available for creating benzothiazine derivatives.
Molecular Structure Analysis
The molecular and crystal structures of benzothiazine derivatives can be determined using X-ray diffraction analysis. For instance, ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate has been found to exist in monoclinic and orthorhombic polymorphic forms, with their structures confirmed by X-ray analysis . The molecular geometry can also be optimized using density functional theory (DFT) methods, as demonstrated in the study of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate .
Chemical Reactions Analysis
Benzothiazine derivatives can undergo various chemical reactions, including condensation with hydrazines to form pyrazoles or reaction with nucleophilic reagents to yield polyazanaphthalenes . The reactivity of these compounds is influenced by their electronic structure, which can be studied using quantum chemical calculations and spectroscopic methods .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazine derivatives can be characterized using spectroscopic techniques such as FTIR and NMR. Vibrational spectral analysis provides insights into the presence of intermolecular hydrogen bonding, which affects the compound's physical properties . Theoretical calculations can predict thermodynamic properties, electronic transitions, and bonding characteristics . Additionally, the biological activity of these compounds, such as analgesic and anti-inflammatory effects, can be evaluated through pharmacological testing .
Safety And Hazards
properties
IUPAC Name |
ethyl 4-[(2,4-dichlorophenyl)methyl]-3-methyl-1,4-benzothiazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2NO2S/c1-3-24-19(23)18-12(2)22(16-6-4-5-7-17(16)25-18)11-13-8-9-14(20)10-15(13)21/h4-10H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZVVUVVGFVLHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC=CC=C2S1)CC3=C(C=C(C=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2,4-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate |
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